CID 156595447

Description

Instead, lists structurally related oscillatoxin derivatives, including oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092). Given the numerical proximity of these CIDs, it is plausible that CID 156595447 may represent a typographical error or a related but unlisted variant. For the purpose of this analysis, we will focus on oscillatoxin E (CID 156582093), as it is the closest match within the evidence.

Oscillatoxins are cytotoxic compounds produced by marine cyanobacteria. Oscillatoxin E (CID 156582093) shares a core structure with other oscillatoxins, characterized by a polyketide backbone with varying substituents.

Properties

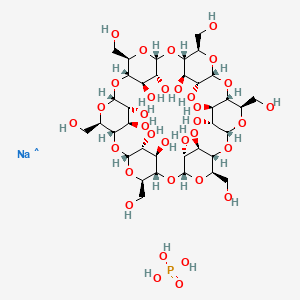

Molecular Formula |

C36H63NaO34P |

|---|---|

Molecular Weight |

1093.8 g/mol |

InChI |

InChI=1S/C36H60O30.Na.H3O4P/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;;1-5(2,3)4/h7-54H,1-6H2;;(H3,1,2,3,4)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;/m1../s1 |

InChI Key |

OJKWLEYAGUPSEW-RUDABQCWSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.OP(=O)(O)O.[Na] |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.OP(=O)(O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156595447 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents and catalysts to facilitate the chemical reactions required to produce the compound. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize the efficiency and cost-effectiveness of production while ensuring the quality and consistency of the final product. Industrial production methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

CID 156595447 can undergo various types of chemical reactions, including:

Oxidation: The compound may react with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 156595447 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical synthesis processes.

Biology: The compound may be studied for its biological activity and potential therapeutic effects.

Medicine: Research may focus on its potential use as a drug or pharmaceutical agent.

Industry: It may be used in the production of materials, chemicals, or other industrial products.

Mechanism of Action

The mechanism of action of CID 156595447 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its mode of action. The exact mechanism of action may be studied through biochemical assays, molecular modeling, and other research techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of oscillatoxin E (CID 156582093) are best understood when compared to its analogs, as illustrated in . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound Name | PubChem CID | Molecular Formula | Key Substituents | Structural Differentiation |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Not provided | Hydroxyl group(s) | Base structure without methyl groups |

| 30-Methyl-oscillatoxin D | 185389 | Not provided | Methyl group at C30 | Methylation enhances lipophilicity |

| Oscillatoxin E | 156582093 | Not provided | Epoxide or hydroxyl modification | Oxidative functionalization |

| Oscillatoxin F | 156582092 | Not provided | Additional halogen or hydroxyl | Alters polarity and bioactivity |

Key Findings from Structural Analysis

Functional Group Variations: Oscillatoxin E (CID 156582093) and F (CID 156582092) differ primarily in their substituents, which influence their solubility and interaction with biological targets. For instance, epoxide groups in oscillatoxin E may enhance reactivity with cellular nucleophiles, while halogenation in oscillatoxin F could improve membrane permeability .

Biological Activity :

- While explicit data on oscillatoxin E’s bioactivity are absent in the evidence, and 16 highlight general trends for similar compounds. For example, methylated analogs often exhibit improved BBB permeability (e.g., 30-methyl-oscillatoxin D) , whereas halogenated derivatives may show enhanced cytotoxicity due to electrophilic reactivity .

Synthetic Accessibility: Oscillatoxin derivatives are challenging to synthesize due to their complex polyketide frameworks.

Methodological Approaches for Comparison

- 3D Structural Overlays : As demonstrated in , 3D overlays of oscillatoxin D (grey), taurocholic acid (green), and taurolithocholic acid (blue) reveal steric and electronic differences critical for substrate specificity . Similar methods could elucidate oscillatoxin E’s unique interactions.

- Computational Modeling : Tools like molecular docking (referenced in ) could predict oscillatoxin E’s binding affinity to targets like CYP enzymes or P-glycoprotein transporters .

Q & A

Q. How can I optimize my manuscript for high-impact journals?

- Methodological Guidance :

- Align with journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry requires concise experimental details and supplementary data) .

- Highlight broader implications (e.g., potential therapeutic applications, environmental impact) in the abstract and conclusion .

- Use structured abstracts (Objective, Methods, Results, Conclusion) and avoid jargon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.